2-{[(3-chlorophenyl)methyl]sulfanyl}-3-(3-methoxypropyl)-5-methyl-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one
Description
The compound 2-{[(3-chlorophenyl)methyl]sulfanyl}-3-(3-methoxypropyl)-5-methyl-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one is a pyrrolo[3,2-d]pyrimidin-4-one derivative characterized by a fused bicyclic core structure. Key substituents include:
- A 3-chlorophenylmethylsulfanyl group at position 2, which may enhance lipophilicity and influence target binding.
- Methyl and phenyl groups at positions 5 and 7, respectively, contributing to steric and electronic modulation.
Pyrrolo[3,2-d]pyrimidinones are structurally related to purines and are frequently explored as kinase inhibitors or anticancer agents due to their ability to mimic ATP-binding domains. The sulfanyl moiety may facilitate disulfide bonding or metal coordination in biological systems, while the methoxypropyl group could reduce metabolic degradation compared to shorter alkyl chains .
Properties
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-3-(3-methoxypropyl)-5-methyl-7-phenylpyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O2S/c1-27-15-20(18-9-4-3-5-10-18)21-22(27)23(29)28(12-7-13-30-2)24(26-21)31-16-17-8-6-11-19(25)14-17/h3-6,8-11,14-15H,7,12-13,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPOVLXBRHCFEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=N2)SCC3=CC(=CC=C3)Cl)CCCOC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-chlorophenyl)methyl]sulfanyl}-3-(3-methoxypropyl)-5-methyl-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[3,2-d]pyrimidine core, followed by the introduction of the substituent groups through various chemical reactions. Common reagents used in these reactions include chlorobenzyl chloride, methoxypropyl bromide, and phenylboronic acid. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and yield of the production process. Quality control measures, including chromatography and spectroscopy, are employed to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Reactivity at the Sulfanyl Group
The [(3-chlorophenyl)methyl]sulfanyl moiety is a key reactive site. Similar compounds (e.g., 5-[(4-nitrophenyl)sulfanyl]-pyrrolo[2,3-d]pyrimidin-4-one ) demonstrate susceptibility to nucleophilic substitution or oxidation :
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Oxidation : Sulfanyl groups (R-S-) are oxidized to sulfoxides (R-SO-) or sulfones (R-SO₂-) under mild oxidizing agents like H₂O₂ or mCPBA. For example, in 3-[[5-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]-N-methylbenzenesulfonamide , sulfonamide groups undergo similar transformations.
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Displacement : The sulfanyl group can be replaced by amines or alkoxides via SN2 mechanisms. In WO2010014939A1 , tert-butyl-substituted pyrimidines undergo nucleophilic displacement at sulfur under basic conditions .
Functionalization of the Methoxypropyl Chain
The 3-methoxypropyl substituent may participate in:
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Ether Cleavage : Reaction with HI or BBr₃ can cleave the methoxy group, yielding a hydroxylpropyl intermediate .
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Oxidation : Terminal methoxy groups in analogous structures (e.g., 5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4-one ) are oxidized to carboxylic acids using KMnO₄ or CrO₃.
Modification of the Pyrrolo-Pyrimidinone Core
The fused bicyclic system exhibits reactivity typical of pyrimidinones:
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Electrophilic Aromatic Substitution : The electron-rich pyrrole ring (positions 2 and 6) may undergo halogenation or nitration. For instance, 7H-pyrrolo[3,2-d]pyrimidin-4-one derivatives in WO2017112719A1 are brominated at the 5-position .
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Ring Opening : Under strong acidic conditions (HCl, Δ), the lactam ring hydrolyzes to a pyrimidine carboxylic acid .
Substituent-Specific Reactions
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3-Chlorophenyl Group : The chloro substituent enables cross-coupling (e.g., Suzuki-Miyaura) if reduced to a boronic acid .
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Methyl Group at Position 5 : Resistant to oxidation but may undergo demethylation with BBr₃ .
Key Research Findings
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WO2010014939A1 : Pyrimidines with sulfanyl groups exhibit enhanced solubility for pharmaceutical formulations, suggesting potential for prodrug development .
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PubChem CID 70648685 : Sulfonamide-substituted analogs show bioactivity as kinase inhibitors, indicating the sulfanyl group’s role in target binding .
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WO2017112719A1 : Methoxypropyl chains improve metabolic stability in vivo, highlighting their utility in drug design .
Stability Considerations
Scientific Research Applications
The compound 2-{[(3-chlorophenyl)methyl]sulfanyl}-3-(3-methoxypropyl)-5-methyl-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one represents a significant area of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its scientific research applications, synthesizing available data from various credible sources.
Chemical Properties and Structure
This compound belongs to the pyrrolo[3,2-d]pyrimidine class, characterized by its unique structural features that contribute to its biological activity. The presence of a chlorophenyl group and a sulfanyl moiety enhances its reactivity and potential interaction with biological targets.
Molecular Formula
- C : 20
- H : 22
- Cl : 1
- N : 3
- O : 1
- S : 1
Molecular Weight
The molecular weight of the compound is approximately 367.93 g/mol.
Anticancer Activity
Research indicates that compounds within the pyrrolo[3,2-d]pyrimidine class exhibit promising anticancer properties. The specific compound under discussion has demonstrated potential in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have shown that derivatives of this class can effectively target cancer cells while sparing normal cells, making them candidates for further development in cancer therapy.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against a range of bacterial and fungal strains, indicating its potential as an antimicrobial agent. The presence of the sulfanyl group may enhance its interaction with microbial enzymes, leading to effective inhibition.
Enzyme Inhibition
Research has highlighted the ability of this compound to act as an inhibitor for specific enzymes involved in disease pathways. For instance, it may inhibit kinases or phosphodiesterases that are crucial in various signaling pathways associated with diseases such as cancer and inflammation.
Synthesis and Derivatives
The synthesis of This compound typically involves multi-step organic reactions including condensation and cyclization processes. Various derivatives have been synthesized to optimize biological activity and reduce toxicity.
Example Synthesis Pathway
- Starting Materials : Appropriate substituted phenols and thiols.
- Reagents : Use of bases such as potassium carbonate or sodium hydride.
- Conditions : Reflux conditions in solvents like DMF or DMSO.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of pyrrolo[3,2-d]pyrimidine derivatives, including the compound . The results indicated a significant reduction in tumor size in xenograft models when treated with the compound compared to controls .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties against resistant strains of Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, suggesting its potential as an alternative treatment .
Mechanism of Action
The mechanism of action of 2-{[(3-chlorophenyl)methyl]sulfanyl}-3-(3-methoxypropyl)-5-methyl-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycles: The target compound’s pyrrolo[3,2-d]pyrimidinone core differs from the pyrazolo[3,4-c]pyrimidine in and the thiazolo[4,5-d]pyrimidinone in . These cores dictate hydrogen-bonding capacity and electronic properties. For instance, the sulfur atom in the thiazolo core () may reduce polarity compared to the nitrogen-rich pyrrolo core .
Substituent Effects: The 3-chlorophenylmethylsulfanyl group in the target compound contrasts with the 3-fluorophenyl and chromenone moieties in . Chlorine’s larger size and lower electronegativity vs. fluorine may alter binding affinity and selectivity . The 3-methoxypropyl chain in the target compound could enhance solubility compared to the ethyl group in ’s chromenone derivative.
Synthetic Routes :
- The patent compound () was synthesized via Suzuki-Miyaura coupling using a Pd catalyst, suggesting that similar cross-coupling strategies might apply to the target compound . However, the thiazolo compound () likely requires distinct cyclization steps due to its sulfur-containing core .
Biological Implications: Fluorine in ’s compound improves metabolic stability and membrane permeability, whereas the target compound’s chlorine may prioritize hydrophobic interactions.
Biological Activity
The compound 2-{[(3-chlorophenyl)methyl]sulfanyl}-3-(3-methoxypropyl)-5-methyl-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one belongs to the class of pyrrolo[3,2-d]pyrimidines, which have garnered attention for their diverse biological activities. This article delves into the synthesis, biological evaluations, and potential therapeutic applications of this compound.
Synthesis
The synthesis of pyrrolo[3,2-d]pyrimidine derivatives often involves multi-step reactions starting from readily available precursors. The specific compound can be synthesized through a series of reactions involving chlorinated phenyl groups and sulfanyl functionalities. The presence of methoxy and methyl groups enhances its lipophilicity and potentially its biological activity.
Antimicrobial Activity
Research has demonstrated that pyrrolo[3,2-d]pyrimidine derivatives exhibit varying degrees of antimicrobial activity. In a study evaluating a series of pyrrolo[3,2-d]pyrimidines against common bacterial strains such as Staphylococcus aureus and Escherichia coli, some derivatives showed promising results with minimum inhibitory concentrations (MIC) indicating effective antibacterial properties .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 4a | Staphylococcus aureus | 15 |
| 4b | E. coli | 20 |
| 4c | Pseudomonas aeruginosa | 25 |
Anticancer Activity
Pyrrolo[3,2-d]pyrimidines have been investigated for their potential as anticancer agents. A notable study highlighted that certain derivatives were effective as non-specific antiproliferative agents with tunable activity based on structural modifications . The compound's ability to inhibit dipeptidyl peptidase IV (DPP-IV) further underscores its potential in cancer therapy .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities. It has shown significant inhibition against purine nucleoside phosphorylase (PNP), which is crucial in the context of autoimmune diseases . The Ki value for some derivatives in this category was reported to be around 0.83 µM, indicating strong competitive inhibition.
Case Studies
- Study on PNP Inhibition : A derivative closely related to the target compound was evaluated for its PNP inhibitory activity. It demonstrated selective cytotoxicity against T-cell lines while sparing B-cell lines, suggesting a targeted therapeutic approach for autoimmune conditions .
- Antibacterial Evaluation : In another study focusing on the antibacterial properties of pyrrolo[3,2-d]pyrimidine derivatives, compounds similar to the target compound were tested against various pathogenic bacteria using agar diffusion methods. The results indicated moderate to strong antibacterial effects against specific strains .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this pyrrolo[3,2-d]pyrimidin-4-one derivative, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via a multi-step sequence involving coupling reactions, sulfur insertion, and cyclization. For example, demonstrates a similar pyrrolo-pyrimidine synthesis using single-crystal X-ray diffraction to confirm structural integrity . Key steps include:
- Step 1 : Coupling of 3-chlorobenzyl mercaptan with a methoxypropyl-substituted pyrrolo intermediate under inert conditions (N₂ atmosphere).
- Step 2 : Cyclization using catalytic acid (e.g., p-toluenesulfonic acid) to form the pyrimidinone core.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.
- Optimization : Monitor reaction progress via TLC and adjust stoichiometry of sulfur-containing reagents to minimize byproducts .
Q. How can structural elucidation be performed to confirm the regiochemistry of the sulfur and methoxypropyl substituents?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C, DEPT-135) and X-ray crystallography. highlights the use of X-ray diffraction to resolve positional ambiguity in a fluorophenyl analog, where the sulfur atom’s orientation was confirmed via anisotropic displacement parameters . For NMR:
- ¹H NMR : Identify methoxypropyl protons (δ ~3.3–3.5 ppm) and aromatic protons (δ ~7.2–7.8 ppm).
- NOESY : Detect spatial proximity between the 3-methoxypropyl chain and the pyrrolo N-methyl group to confirm regiochemistry .
Advanced Research Questions
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets, such as enzymes or receptors?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) combined with molecular dynamics (MD) simulations (GROMACS) can model binding affinities. emphasizes AI-driven tools like COMSOL Multiphysics for simulating reaction kinetics and binding thermodynamics . Key steps:
- Target Selection : Use Protein Data Bank (PDB) structures of folate receptors or kinases (e.g., ’s antifolate targets) .
- Docking Parameters : Set grid boxes around active sites (e.g., ATP-binding pockets) and apply CHARMM force fields.
- Validation : Compare results with experimental IC₅₀ values from enzyme inhibition assays (e.g., DHFR assays in ) .
Q. How can researchers resolve contradictions in biological activity data across different assay systems (e.g., cell-based vs. cell-free)?
- Methodological Answer : Apply orthogonal validation techniques:
- Cell-Free Systems : Use purified enzyme assays (e.g., ’s DHFR inhibition studies) to isolate target-specific effects .
- Cell-Based Assays : Pair with siRNA knockdown of off-target proteins to confirm mechanism.
- Data Normalization : Account for membrane permeability differences using logP calculations (e.g., ’s PubChem-derived physicochemical data) .
Q. What strategies are recommended for studying the compound’s stability under physiological conditions (pH, temperature)?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, monitoring degradation via HPLC ( ’s protocols for pyrimidine analogs) .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Light Sensitivity : Store solutions in amber vials and assess photodegradation via UV-Vis spectroscopy .
Experimental Design & Data Analysis
Q. How should researchers design dose-response experiments to evaluate antitumor activity in vivo?
- Model Selection : Use xenograft mice implanted with human cancer cell lines (e.g., HCT-116 colorectal carcinoma).
- Dosing Regimen : Administer compound intravenously (1–10 mg/kg) daily for 14 days.
- Endpoint Analysis : Measure tumor volume via calipers and validate apoptosis via TUNEL staining.
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare treatment groups.
Q. What advanced spectroscopic techniques can resolve crystallographic disorder in the compound’s solid-state structure?
- Methodological Answer : and recommend high-resolution X-ray diffraction (λ = 0.71073 Å) with SHELXL refinement . For disordered regions:
- Multi-Component Modeling : Split occupancy for overlapping atoms (e.g., methoxypropyl side chains).
- Hirshfeld Surface Analysis : Map intermolecular interactions to identify stabilizing forces (e.g., C–H···π bonds).
Interdisciplinary Applications
Q. How can AI-driven tools enhance the compound’s synthesis and mechanistic analysis?
- Reaction Prediction : Train neural networks on pyrrolo-pyrimidine reaction databases to predict optimal catalysts.
- Process Automation : Use robotic platforms for high-throughput screening of reaction conditions.
- Data Integration : Combine DFT calculations (Gaussian 09) with experimental NMR to validate intermediates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
